PF-5274857 hydrochloride

Description

Properties

IUPAC Name |

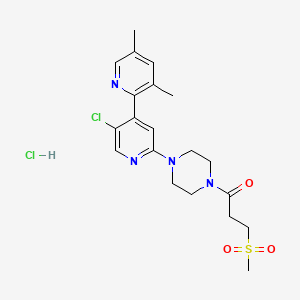

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNFUQAVPTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of PF-05274857 Hydrochloride: A Technical Overview

Initial investigations into the mechanism of action for PF-05274857 hydrochloride have not yielded specific public information regarding its pharmacological properties and molecular targets. Extensive searches of prominent medical and clinical trial databases did not provide data directly associated with the compound "PF-05274857 hydrochloride."

The designation "PF" followed by a numerical sequence is characteristic of compounds under investigation by Pfizer. However, public disclosures regarding the specific mechanism of action, therapeutic area, and clinical development of PF-05274857 hydrochloride are not currently available. It is possible that this compound is in a very early stage of preclinical development, has been discontinued, or is designated by a different public identifier.

For researchers, scientists, and drug development professionals seeking information on Pfizer compounds, it is recommended to consult official public resources such as:

-

ClinicalTrials.gov: A comprehensive database of privately and publicly funded clinical studies conducted around the world. A search for "PF-05274857" did not yield specific results, though a trial with the identifier NCT02274857 is listed, its details do not specify this compound.

-

PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature.

-

Patent Databases: Searches of patent applications can sometimes reveal early information about a compound's structure and intended use.

-

Pfizer's Official Website and Publications: The company may disclose information about its research pipeline through press releases, investor communications, and scientific publications.

Without specific data on the mechanism of action, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers are advised to verify the compound identifier and consult the aforementioned resources for any future disclosures.

PF-5274857 Hydrochloride: A Technical Guide to a Potent Smoothened Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. PF-5274857 has demonstrated significant preclinical activity, including the ability to penetrate the blood-brain barrier, highlighting its potential for the treatment of brain tumors such as medulloblastoma.[1] This technical guide provides an in-depth overview of PF-5274857, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. Upon Hh binding, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

PF-5274857 acts as a direct antagonist of the Smoothened receptor. By binding to Smo, PF-5274857 prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of Gli target genes. This ultimately leads to the suppression of Hh pathway-driven tumor growth.

Hedgehog Signaling Pathway and the Mechanism of PF-5274857 Action.

Data Presentation

In Vitro Efficacy

PF-5274857 demonstrates potent inhibition of the Hedgehog pathway in various in vitro assays.

| Parameter | Value | Cell Line/System | Description |

| Ki | 4.6 ± 1.1 nM | HEK293 cells overexpressing human Smo | Binding affinity to the Smoothened receptor.[1] |

| IC50 | 5.8 nM | Not Specified | Inhibition of Hedgehog (Hh) signaling. |

| IC50 | 2.7 ± 1.4 nM | Gli-Luc/MEF cells | Inhibition of Sonic Hedgehog (Shh)-induced transcriptional activity of the downstream gene Gli1.[1] |

In Vivo Efficacy

In preclinical models of medulloblastoma, PF-5274857 shows robust anti-tumor activity.

| Parameter | Value | Animal Model | Description |

| In vivo IC50 | 8.9 ± 2.6 nM | Patched (+/-) medulloblastoma allograft mice | Drug concentration for half-maximal inhibition of tumor Gli1 mRNA production.[1] |

Preclinical Pharmacokinetics

Experimental Protocols

Smoothened Competitive Binding Assay

This assay determines the binding affinity of PF-5274857 to the Smoothened receptor by measuring its ability to displace a radiolabeled ligand.

References

An In-depth Technical Guide to the Impact of PF-5274857 Hydrochloride on Gli Transcription Factor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (SMO) receptor. Its primary focus is to detail the compound's mechanism of action, specifically its inhibitory effects on the downstream Gli family of transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the key biological and experimental processes.

Introduction to the Hedgehog Signaling Pathway and PF-5274857

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and for adult tissue maintenance.[1][2] Aberrant activation of this pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[1][3] The central players in this pathway are the Patched (PTCH1) receptor, the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), and the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[4][5][6]

In the absence of an Hh ligand, PTCH1 tonically inhibits SMO.[1][5] This "off-state" allows for the proteolytic processing of Gli2 and Gli3 into C-terminally truncated repressor forms (GliR), which prevent the transcription of Hh target genes. When an Hh ligand binds to PTCH1, its inhibitory effect on SMO is relieved.[7] Activated SMO then translocates to the primary cilium, initiating a signaling cascade that prevents Gli processing and leads to the formation of full-length, transcriptionally active Gli proteins (GliA).[5][8] These activators move to the nucleus to induce the expression of target genes, including PTCH1 and GLI1, the latter of which serves as a reliable marker of pathway activity.[3][8]

This compound is a small molecule antagonist that directly targets and inhibits SMO, thereby blocking the entire downstream signaling cascade and preventing the activation of Gli transcription factors.[9][10][11]

Mechanism of Action of PF-5274857

PF-5274857 functions as a potent and selective antagonist of the SMO receptor.[9][10] By binding directly to SMO, it prevents the conformational changes required for its activation, even when PTCH1 inhibition is relieved by a Hedgehog ligand.[2] This action effectively locks the Hh pathway in its "off-state," leading to the continued suppression of Gli transcription factors. The ultimate consequence is the prevention of Gli activator formation and the subsequent downregulation of Hh target gene expression, which is critical for the proliferation of Hh-dependent tumors.[9][10]

Quantitative Data on PF-5274857 Activity

The potency and selectivity of PF-5274857 have been characterized through various in vitro and in vivo assays. The key quantitative metrics are summarized below.

| Parameter | Value | Assay/Context | Reference(s) |

| Binding Affinity (Ki) | 4.6 ± 1.1 nM | Competitive binding to human SMO receptor. | [9] |

| Hh Signaling Inhibition (IC50) | 5.8 nM | Inhibition of Hedgehog signaling. | [10][11] |

| Gli1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nM | Inhibition of Shh-induced Gli1 activity in MEF cells. | [9][10] |

| In Vivo Tumor Gli1 Inhibition (IC50) | 8.9 ± 2.6 nM | Downregulation of Gli1 in a Ptch+/-p53+/- medulloblastoma mouse model. | [9][10] |

| Off-Target Activity (Kd) | 36 µM | Weak inhibition of the µ-opioid receptor. | [10] |

Key Experimental Protocols

The following sections detail the methodologies used to quantify the impact of PF-5274857 on the Hedgehog pathway and Gli activity.

This cell-based assay is used to measure the transcriptional activity of Gli factors in response to Hh pathway modulation.

-

Cell Line: Mouse embryonic fibroblast (MEF) cells stably transfected with a Gli-responsive Firefly luciferase reporter construct (Gli-Luc/MEF).[12]

-

Procedure:

-

Cell Seeding: Plate Gli-Luc/MEF cells into 384-well white plates at a density of approximately 7,500 cells per well in OptiMEM medium containing 1% heat-inactivated FBS and 1 mM sodium pyruvate. Incubate overnight at 37°C and 5% CO2.[12]

-

Compound Addition: Add PF-5274857 in a serial dilution (e.g., from 3 µM to 50 pM) to the appropriate wells.

-

Pathway Activation: Induce Hh pathway activity by adding recombinant mouse Sonic Hedgehog (Shh) ligand to a final concentration of 2 µg/mL.[12]

-

Incubation: Incubate the cells with both the compound and Shh for 48 hours at 37°C and 5% CO2.[12]

-

Luminescence Reading: Add a luciferase reagent (e.g., Bright-Glo™) to each well, incubate for 5 minutes at room temperature, and measure the luminescence signal using a plate reader.[10]

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the PF-5274857 concentration and fitting the data to a four-parameter dose-response curve.

-

This protocol is used to quantify the downregulation of Hh target gene mRNA (e.g., Gli1, Ptch1) in tumor or surrogate tissues after in vivo treatment with PF-5274857.

-

Materials: Tumor or skin tissue from treated and control animal models, RNA lysis buffer (e.g., TRIzol), RNA extraction kit, reverse transcription kit, qPCR master mix, and primers for target and housekeeping genes (e.g., Gapdh).[13]

-

Procedure:

-

Tissue Collection and Homogenization: At a specified time point post-treatment, euthanize the animals and excise the tumors or skin biopsies. Immediately place the tissue in RNA lysis buffer and homogenize.[13]

-

RNA Extraction: Extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.[13]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.[14]

-

Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and validated primers for target genes (Gli1, Ptch1) and a housekeeping gene. Run the reaction on a real-time PCR instrument.[13]

-

Data Analysis: Calculate the relative expression of the target genes in the treated group compared to the control group using the ΔΔCt method, normalizing to the housekeeping gene. A significant decrease in the expression of Gli1 and Ptch1 indicates successful target engagement.[13]

-

In Vivo Efficacy and Pharmacodynamics

PF-5274857 has demonstrated robust anti-tumor activity in preclinical models. In a mouse model of medulloblastoma, it showed significant dose-dependent tumor growth inhibition and induced regression at higher doses.[10] The downregulation of Gli1 was identified as a key pharmacodynamic marker closely linked to tumor growth inhibition.[9] Studies established a mathematical relationship between the drug's pharmacokinetics and Gli1 pharmacodynamics, yielding similar IC50 values for Gli1 inhibition in both tumor and skin tissue. This suggests that skin biopsies can be used as a surrogate tissue to measure the biological effect of the drug on tumor tissue.[9] Furthermore, PF-5274857 is orally available and effectively penetrates the blood-brain barrier, making it a promising candidate for treating brain tumors driven by an activated Hh pathway.[9]

Conclusion

This compound is a highly potent and selective SMO antagonist that effectively inhibits the Hedgehog signaling pathway. Its mechanism of action is centered on preventing SMO activation, which in turn blocks the activity of the downstream Gli transcription factors. This leads to a marked reduction in the expression of critical Hh target genes like Gli1. Quantitative data from both in vitro and in vivo studies confirm its low nanomolar potency. The ability of PF-5274857 to cross the blood-brain barrier and its proven efficacy in preclinical cancer models underscore its potential as a valuable therapeutic agent for the treatment of Hh pathway-dependent malignancies, including those located in the central nervous system.

References

- 1. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highlight on Sonic hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triterpenoid derivatives inhibit Gli-mediated transcription in human glioblastoma cell line via direct interaction with Gli1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. PF-5274857 | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Unlocking the Potential of PF-5274857 Hydrochloride in Medulloblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma, the most prevalent malignant brain tumor in children, presents a significant therapeutic challenge.[1][2] A subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[2][3] The targeted inhibition of this pathway has emerged as a promising strategy for the treatment of Hh-driven medulloblastoma.[2][3] PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hh pathway.[4][5] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, a crucial attribute for treating central nervous system malignancies.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation for medulloblastoma research.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a vital role in embryonic development and its inappropriate activation in postnatal life is implicated in the formation of various cancers, including medulloblastoma. In a normal state, the Patched (PTCH) receptor inhibits the G protein-coupled receptor, Smoothened (Smo). The binding of the Hedgehog ligand to PTCH relieves this inhibition, allowing Smo to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.

This compound acts as a direct antagonist of Smo.[4][5] By binding to Smo, it prevents its activation and consequently blocks the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This targeted inhibition of the Hh pathway forms the basis of its antitumor activity in Hh-driven medulloblastoma.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| Kᵢ for Smoothened Binding | 4.6 ± 1.1 nmol/L | The equilibrium dissociation constant, indicating the high binding affinity of PF-5274857 for the Smoothened receptor.[4][5] |

| IC₅₀ for GLI1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | The half-maximal inhibitory concentration for the transcriptional activity of the downstream effector GLI1, demonstrating potent pathway inhibition in cells.[4][5] |

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Mouse Model

| Parameter | Value | Description |

| In Vivo IC₅₀ for Tumor Growth Inhibition | 8.9 ± 2.6 nmol/L | The half-maximal inhibitory concentration for tumor growth in a mouse model of medulloblastoma, indicating significant antitumor activity in a living organism.[4][5] |

| Tumor and Skin GLI1 IC₅₀ | Similar values | Mathematical modeling of pharmacokinetics and pharmacodynamics revealed comparable IC₅₀ values for GLI1 inhibition in both tumor and skin tissue, suggesting skin can be a surrogate for monitoring tumor response.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Smoothened Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound to the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human Smoothened

-

Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl₂)

-

Radiolabeled ligand (e.g., [³H]-Cyclopamine or a suitable competitor)

-

This compound at various concentrations

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Culture and harvest HEK293 cells overexpressing Smo. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

GLI1 Transcriptional Activity Assay

Objective: To measure the functional inhibition of the Hedgehog pathway by assessing the transcriptional activity of GLI1.

Materials:

-

Medulloblastoma cell line with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells)

-

Cell culture medium and reagents

-

This compound at various concentrations

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Plate the GLI-responsive reporter cell line in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the IC₅₀ value, which is the concentration of PF-5274857 that reduces GLI1-driven luciferase activity by 50%.

In Vivo Efficacy in a Medulloblastoma Allograft Model

Objective: To evaluate the antitumor activity of this compound in a relevant animal model of medulloblastoma.

Animal Model:

-

Ptch⁺/⁻p53⁻/⁻ medulloblastoma allograft model in immunodeficient mice. This model harbors mutations that lead to constitutive activation of the Hedgehog pathway.

Materials:

-

Ptch⁺/⁻p53⁻/⁻ medulloblastoma tumor fragments or cells

-

Immunodeficient mice (e.g., nude or SCID)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor fragments or inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment groups at various dose levels once or twice daily. Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the percentage of tumor growth inhibition (TGI) for each dose level. Determine the in vivo IC₅₀.

Conclusion

This compound is a promising therapeutic candidate for Hh-driven medulloblastoma, demonstrating high potency and the crucial ability to penetrate the blood-brain barrier. The data presented in this guide underscore its selective mechanism of action and significant preclinical antitumor activity. The detailed experimental protocols provide a framework for researchers to further investigate the potential of PF-5274857 and other Smoothened inhibitors in the context of medulloblastoma and other Hedgehog pathway-dependent malignancies. Further research is warranted to translate these promising preclinical findings into clinical applications for patients with this devastating disease.

References

- 1. Item - Supplementary Figures 1-2, Table 1 from Effective Targeting of Hedgehog Signaling in a Medulloblastoma Model with PF-5274857, a Potent and Selective Smoothened Antagonist That Penetrates the BloodâBrain Barrier - figshare - Figshare [figshare.com]

- 2. cns.org [cns.org]

- 3. Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]

- 5. profiles.foxchase.org [profiles.foxchase.org]

Exploring the therapeutic potential of PF-5274857 in oncology.

An in-depth analysis of the publicly available scientific literature and clinical trial data reveals a significant lack of specific information regarding a compound designated as PF-5274857 in the context of oncology research and development. Extensive searches have not yielded any preclinical or clinical data, experimental protocols, or elucidated signaling pathways associated with this particular identifier.

The absence of "PF-5274857" from scientific databases and publications suggests that this compound may be an internal designation within a pharmaceutical company that has not yet been disclosed publicly, or it may be an incorrect identifier.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, due to the unavailability of the necessary foundational information on PF-5274857.

For researchers, scientists, and drug development professionals seeking information on novel therapeutic agents in oncology, it is recommended to consult public resources such as PubMed, ClinicalTrials.gov, and publications from major oncology conferences for compounds that are actively being investigated and have a public record of their development.

Should "PF-5274857" be a different internal code or a misidentified compound, providing the correct name or any associated publication details would be necessary to conduct a thorough and accurate analysis of its therapeutic potential in oncology.

No Publicly Available Pharmacokinetic Data for PF-5274857 Hydrochloride

A comprehensive search for the pharmacokinetic properties, mechanism of action, and clinical trial data for PF-5274857 hydrochloride did not yield any specific results for this compound. The identifier "PF-5274857" does not correspond to any publicly available information in scientific literature or clinical trial databases.

The search did, however, return information for a clinical trial registered under the identifier NCT02274857. It is crucial to note that this identifier refers to the trial itself, which is titled "Randomized Evaluation of Atrial Fibrillation Treatment With Focal Impulse and Rotor Modulation Guided Procedures," and not to a specific pharmaceutical compound.

Furthermore, searches for compounds with similar "PF-" nomenclature, which is often used to designate compounds under development by Pfizer, revealed data for other distinct molecules. These included:

-

PF-06282999 : An irreversible inactivator of the myeloperoxidase enzyme.

-

PF-06260414 : A modulator of the androgen receptor.

-

PF-04995274 : A 5-hydroxytryptamine receptor 4 agonist.

-

INCB018424 (ruxolitinib) : A potent inhibitor of JAK1 and JAK2 enzymes.

-

PF-04360365 : A compound investigated for Cerebral Amyloid Angiopathy.

-

PF-03882845 : A modulator of the mineralocorticoid receptor.

-

PF-06939926 : A gene therapy for Duchenne Muscular Dystrophy.

-

PF-07062119 : A treatment for advanced or metastatic gastrointestinal tumors.

-

PF-06842874 and PF-06459988 : Other investigational compounds.

It is possible that "this compound" is an internal designation not yet disclosed in public forums, represents a typographical error, or is a compound that was discontinued in early-stage development without significant published data.

Without any available data on the pharmacokinetics, mechanism of action, or experimental protocols for this compound, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal documentation if available or await potential future publications or public disclosures.

Methodological & Application

Application Notes and Protocols: Preparation of PF-5274857 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of PF-5274857 hydrochloride, a potent and selective Smoothened (SMO) antagonist.[1][2] The information herein is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.

Introduction

PF-5274857 is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3][4] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target.[3] PF-5274857 has demonstrated high affinity and selectivity for SMO, with a Ki value of 4.6 nM.[2] Accurate preparation of a stock solution is the first critical step in any experiment utilizing this compound. This document outlines the necessary materials, calculations, and procedures for preparing a concentrated stock solution of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅ClN₄O₃S·HCl | [1] |

| Molecular Weight | 473.42 g/mol | [1][2][5][6] |

| Appearance | Light yellow to yellow solid powder | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility (Water) | 47.34 mg/mL (100 mM) | [2] |

| Solubility (DMSO) | ≥19.65 mg/mL; 47.34 mg/mL (100 mM) | [2][7] |

| Storage (Lyophilized) | Desiccate at room temperature or store at -20°C for up to 36 months | [2][4] |

| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 473.42 g/mol x 1000 mg/g = 4.73 mg

-

Weighing: Carefully weigh out the calculated amount of this compound using a calibrated analytical balance in a chemical fume hood. Transfer the powder to a sterile microcentrifuge tube.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, this would be 1 mL.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a light-protected container.

Quality Control

-

Visual Inspection: The final stock solution should be clear and free of any precipitate.

-

Concentration Verification (Optional): The concentration of the stock solution can be verified using a spectrophotometer and a known extinction coefficient, if available.

-

Proper Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Hedgehog Signaling Pathway and Inhibition by PF-5274857

PF-5274857 acts as an antagonist of the SMO receptor, a central component of the Hedgehog signaling pathway. The diagram below provides a simplified representation of this pathway and the mechanism of inhibition.

Caption: Inhibition of the Hedgehog Pathway by PF-5274857.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[3]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

-

Consult the Safety Data Sheet (SDS) for more detailed safety information.

Conclusion

The protocol and data presented in this application note provide a comprehensive guide for the preparation of this compound stock solutions. Accurate and consistent preparation is fundamental to achieving reliable and reproducible results in studies investigating the Hedgehog signaling pathway and its role in disease.

References

Application Notes and Protocols for PF-5274857 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. PF-5274857 inhibits Hh signaling by binding to Smo, thereby preventing the activation of downstream effector proteins, most notably the Gli family of transcription factors.[2][3] This inhibition leads to the downregulation of Hh target genes, such as GLI1, and subsequently suppresses tumor growth. These application notes provide detailed protocols for the use of PF-5274857 in in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits the activity of Smoothened (Smo). Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation. In many cancers, mutations in Ptch or Smo lead to constitutive activation of the pathway. PF-5274857 acts as a Smo antagonist, directly binding to the Smoothened receptor and preventing its activation, even in the presence of upstream mutations. This leads to the suppression of the downstream signaling cascade.[2][3]

Hedgehog Signaling Pathway

Caption: Inhibition of the Hedgehog signaling pathway by PF-5274857.

Quantitative Data Summary

The following table summarizes the key in vitro potency and concentration data for PF-5274857.

| Parameter | Value | Cell Line/System | Reference |

| Ki for Smoothened (Smo) | 4.6 ± 1.1 nmol/L | Cell-free assay | [2][3] |

| IC50 for Gli1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | Not specified | [2][3] |

| IC50 for Smoothened (Smo) | 5.8 nM | Not specified | [1][2] |

Recommended Concentration for In Vitro Experiments

Based on the available data, a starting concentration range of 1 to 100 nM is recommended for most in vitro cell culture experiments. The optimal concentration will depend on the specific cell line, the duration of the treatment, and the endpoint being measured. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Preparation and Storage of PF-5274857

Solubility and Stock Solution Preparation:

-

PF-5274857 is soluble in DMSO at a concentration of ≥19.65 mg/mL.[1]

-

To prepare a 10 mM stock solution, dissolve 4.37 mg of PF-5274857 (Molecular Weight: 436.96 g/mol ) in 1 mL of DMSO.

-

It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage:

-

Store the solid compound at -20°C for up to 3 years.

-

Store the DMSO stock solution at -80°C for up to 6 months and at -20°C for up to 1 month.[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for the culture of medulloblastoma cell lines, which are often responsive to Hedgehog pathway inhibition.

Materials:

-

Medulloblastoma cell lines (e.g., DAOY, D341, D283)

-

Complete growth medium (e.g., EMEM or IMEM supplemented with 10-20% FBS and 1% penicillin-streptomycin)

-

PF-5274857 stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture medulloblastoma cells in T-75 flasks with the appropriate complete growth medium.

-

Passage the cells when they reach 80-90% confluency.

-

For experiments, seed the cells in 6-well, 12-well, or 96-well plates at a density appropriate for the specific assay and allow them to adhere overnight.

-

Prepare serial dilutions of the PF-5274857 stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 nM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of PF-5274857. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of PF-5274857 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the assay.

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

Materials:

-

Cells treated with PF-5274857 as described in Protocol 1 (in a 96-well plate)

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

After the desired incubation period with PF-5274857, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Analysis of GLI1 Gene Expression by qRT-PCR

Materials:

-

Cells treated with PF-5274857 as described in Protocol 1 (in 6-well plates)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for GLI1 and a reference gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

After treatment with PF-5274857 for the desired time (e.g., 24 hours), wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, primers for GLI1 and the reference gene, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in GLI1 expression in PF-5274857-treated cells compared to the vehicle-treated control.

Experimental Workflow

Caption: General experimental workflow for in vitro studies with PF-5274857.

References

Application Notes and Protocols: PF-5274857 Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its efficacy in preclinical models, particularly for medulloblastoma, and its ability to penetrate the blood-brain barrier make it a compound of significant interest for therapeutic development.[1][2] Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and aqueous solutions is critical for accurate in vitro and in vivo studies. This document provides detailed application notes on the solubility of this compound and standardized protocols for its determination.

Chemical Information

| Parameter | Value |

| IUPAC Name | 1-(4-(5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride |

| Molecular Formula | C₂₀H₂₅ClN₄O₃S·HCl |

| Molecular Weight | 473.42 g/mol [2] |

| CAS Number | 1613439-62-5[2] |

| Mechanism of Action | Selective Smoothened (Smo) receptor antagonist (Kᵢ = 4.6 nM)[2] |

Solubility Data

The solubility of this compound has been reported in several common solvents. The data presented below is a compilation from various sources and should be used as a guideline. It is important to note that slight variations may occur due to batch differences and experimental conditions.[4][5]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 87 mg/mL[4] | 199.1 mM[4] | |

| ≥19.65 mg/mL[3][6] | |||

| 47.34 mg/mL[2] | 100 mM[2] | ||

| 83 mg/mL[5] | 189.95 mM[5] | ||

| Water | 47.34 mg/mL[2] | 100 mM[2] | Soluble[7] |

| 83 mg/mL[5] | 189.95 mM[5] | ||

| ≥17.6 mg/mL[3] | With sonication | ||

| Insoluble[4] | This appears to be an outlier | ||

| Ethanol | Insoluble[4][5] | Insoluble[4][5] |

Signaling Pathway

This compound acts as an antagonist to the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo, leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate the downstream signaling cascade. This results in the stabilization and nuclear translocation of the activator forms of GLI transcription factors (GLI-A), which then induce the expression of target genes involved in cell proliferation, survival, and differentiation. PF-5274857 directly inhibits Smo, thereby preventing the activation of GLI transcription factors and blocking the pathway, even in the presence of the Hedgehog ligand.[1][3]

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for determining the solubility of this compound. It is recommended to perform these experiments at a controlled temperature (e.g., 25°C or 37°C).

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic solubility.[8]

Materials:

-

This compound powder

-

Solvent of interest (e.g., DMSO, phosphate-buffered saline pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the solvent (e.g., 1 mL) to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker incubator set to the desired temperature. Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least one hour for the undissolved solid to settle. For complete separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.

-

Perform a serial dilution of the filtered supernatant with the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of this compound of known concentrations.

-

Calculate the concentration in the original undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

Protocol for Determining Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[9][10] This protocol involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer.

Materials:

-

This compound powder

-

DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well plates (UV-transparent for analysis)

-

Multi-channel pipette

-

Plate reader capable of detecting turbidity or a nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small, fixed volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This results in a low final percentage of DMSO (e.g., 1%).

-

Incubation and Precipitation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 1-2 hours). During this time, the compound may precipitate out of the aqueous solution if its solubility limit is exceeded.

-

Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or light scattering indicates precipitation.

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.

Caption: Workflow for kinetic solubility determination.

Conclusion

This compound demonstrates good solubility in DMSO and aqueous solutions, making it amenable to a variety of experimental setups. For the preparation of stock solutions for in vitro assays, DMSO is a suitable solvent. For aqueous-based assays and in vivo formulations, the hydrochloride salt form enhances its solubility in water and buffered solutions. It is crucial to experimentally verify the solubility under specific laboratory conditions to ensure accurate and reproducible results. The provided protocols offer standardized methods for these determinations.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF 5274857 hydrochloride | Smoothened Receptors | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. adooq.com [adooq.com]

- 6. raybiotech.com [raybiotech.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Application Notes: Western Blot Analysis of Hedgehog Pathway Proteins Following PF-5274857 Treatment

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. PF-5274857 is a potent and selective antagonist of Smoothened (SMO), a key transmembrane protein in the Hh cascade.[1][2] By inhibiting SMO, PF-5274857 effectively downregulates the pathway, leading to the suppression of downstream effector proteins such as the GLI family of transcription factors and subsequent inhibition of tumor growth. This document provides detailed application notes and protocols for performing Western blot analysis to assess the effects of PF-5274857 on key proteins within the Hh signaling pathway.

Mechanism of Action of PF-5274857

In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. PF-5274857 functions by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands. A key pharmacodynamic marker of PF-5274857 activity is the strong inhibition of GLI1 transcriptional activity and subsequent downregulation of GLI1 protein expression.[1][2]

Data Presentation

The following table summarizes hypothetical quantitative Western blot data illustrating the dose-dependent effect of PF-5274857 on key Hh pathway proteins in a relevant cancer cell line (e.g., medulloblastoma) after 48 hours of treatment. Data is presented as the mean percentage change in protein expression relative to a vehicle-treated control (DMSO), normalized to a loading control (e.g., β-actin or GAPDH).

| Target Protein | Vehicle (DMSO) | PF-5274857 (10 nM) | PF-5274857 (50 nM) | PF-5274857 (100 nM) | Expected Outcome & Rationale |

| SHH | 100% | ~100% | ~100% | ~100% | No significant change expected as PF-5274857 acts downstream of the ligand. |

| PTCH1 | 100% | ~90% | ~75% | ~60% | Downregulation as PTCH1 is a transcriptional target of GLI1, which is inhibited. |

| SMO | 100% | ~95% | ~90% | ~85% | Minimal to no significant change in total protein level is expected. |

| GLI1 | 100% | ~50% | ~25% | ~10% | Strong, dose-dependent decrease as its transcription is directly dependent on active Hh signaling.[1][2] |

Note: This data is representative and hypothetical, based on the known mechanism of SMO inhibitors. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.

Mandatory Visualizations

References

- 1. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance in Cancer Cell Lines Using PF-5274857

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] PF-5274857 binds to SMO with high affinity, inhibiting its function and leading to the downstream suppression of GLI transcription factors, which are responsible for regulating the expression of Hh target genes involved in cell proliferation and survival. The study of drug resistance to SMO inhibitors like PF-5274857 is crucial for understanding tumor evolution and developing more effective therapeutic strategies. These application notes provide a framework for utilizing PF-5274857 to develop and characterize drug-resistant cancer cell lines.

Mechanism of Action of PF-5274857

In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) relieves the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes. PF-5274857 directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI proteins, even in the presence of Hh ligands.[1] A key pharmacodynamic marker of PF-5274857 activity is the potent inhibition of GLI1 transcription and protein expression.

Data Presentation: Quantitative Analysis of PF-5274857 Resistance

The following tables summarize hypothetical quantitative data illustrating the characterization of a PF-5274857-resistant medulloblastoma cell line (e.g., DAOY-R) compared to its parental, sensitive counterpart (DAOY-S).

Table 1: Cell Viability (IC50) of PF-5274857 in Sensitive and Resistant Medulloblastoma Cell Lines

| Cell Line | PF-5274857 IC50 (nM) | Resistance Index (RI) |

| DAOY-S (Sensitive) | 5 ± 1.2 | 1 |

| DAOY-R (Resistant) | 150 ± 8.5 | 30 |

IC50 values were determined by MTT assay after 72 hours of treatment. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the sensitive line.

Table 2: Quantitative Western Blot Analysis of Hedgehog Pathway Protein Expression

| Target Protein | DAOY-S (Relative Expression) | DAOY-R (Relative Expression) | Expected Outcome in Resistant Cells |

| p-SMO (S438) | 1.0 | 3.5 ± 0.4 | Increased SMO phosphorylation due to activating mutations. |

| GLI1 | 1.0 | 2.8 ± 0.3 | Upregulation of downstream effectors despite SMO inhibition. |

| PTCH1 | 1.0 | 0.4 ± 0.1 | Decreased expression due to loss of negative feedback. |

| SUFU | 1.0 | 0.2 ± 0.05 | Loss of function mutations in negative regulators of the pathway. |

| β-actin | 1.0 | 1.0 | Loading Control |

Data is presented as the mean fold change in protein expression relative to the sensitive cell line, normalized to a loading control (β-actin).

Mandatory Visualizations

References

Combining PF-5274857 with Other Anti-Cancer Drugs In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is a critical regulator of cellular processes during embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth, proliferation, and the maintenance of cancer stem cells.[1] Inhibition of this pathway through SMO antagonists like PF-5274857 presents a promising strategy for cancer therapy.

This document provides detailed application notes and protocols for investigating the in vitro combination of PF-5274857 with other anti-cancer drugs. The primary goal of combining therapeutic agents is to achieve synergistic effects, leading to enhanced tumor cell killing, reduced drug concentrations, and potentially overcoming drug resistance.[4] These protocols are designed to guide researchers in assessing the synergistic, additive, or antagonistic effects of PF-5274857 when combined with other cytotoxic or targeted agents.

Rationale for Combination Therapy

The aberrant activation of the Hedgehog signaling pathway is implicated in the progression of numerous cancers, including those of the breast, liver, pancreas, and colon.[1] While SMO inhibitors can be effective as monotherapies in certain contexts, combination strategies are often necessary to enhance efficacy and combat resistance.[5] Resistance to SMO inhibitors can arise from mutations in SMO or through the activation of downstream components of the Hh pathway or other signaling cascades.[1]

Combining PF-5274857 with other anti-cancer drugs can be a strategic approach to:

-

Target multiple oncogenic pathways simultaneously: Cancer is a multifactorial disease often driven by several dysregulated signaling pathways. A combination approach can attack the tumor on multiple fronts.

-

Overcome resistance: By targeting a parallel survival pathway, a second agent may prevent or overcome resistance to PF-5274857.

-

Enhance apoptotic induction: The combination of two agents may lead to a more robust induction of programmed cell death than either agent alone.

-

Reduce drug dosage and toxicity: Synergistic interactions can allow for the use of lower, less toxic doses of each drug to achieve a significant therapeutic effect.

Data Presentation: In Vitro Synergy of Smoothened Inhibitors with Other Anti-Cancer Drugs

The following tables summarize quantitative data from in vitro studies of other Smoothened inhibitors in combination with various anti-cancer agents. This data can serve as a reference for designing experiments with PF-5274857. The Combination Index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Combination of Hedgehog Pathway Inhibitors with Chemotherapeutic Agents in Osteosarcoma Cell Lines

| Cell Line | Hedgehog Inhibitor | Chemotherapeutic Agent | Combination Index (CI) at ED50 | Type of Interaction |

| 143B | Arsenic Trioxide (ATO) | Cisplatin (CDDP) | < 1 | Synergy |

| 143B | Arsenic Trioxide (ATO) | Ifosfamide (IFO) | < 1 | Synergy |

| 143B | Arsenic Trioxide (ATO) | Doxorubicin (DOX) | < 1 | Synergy |

| Saos2 | Arsenic Trioxide (ATO) | Cisplatin (CDDP) | < 1 | Synergy |

| Saos2 | Arsenic Trioxide (ATO) | Ifosfamide (IFO) | < 1 | Synergy |

| Saos2 | Arsenic Trioxide (ATO) | Doxorubicin (DOX) | < 1 | Synergy |

| 143B | Vismodegib | Cisplatin (CDDP) | < 1 | Synergy |

| 143B | Vismodegib | Ifosfamide (IFO) | < 1 | Synergy |

| 143B | Vismodegib | Doxorubicin (DOX) | < 1 | Synergy |

| Saos2 | Vismodegib | Cisplatin (CDDP) | < 1 | Synergy |

| Saos2 | Vismodegib | Ifosfamide (IFO) | < 1 | Synergy |

| Saos2 | Vismodegib | Doxorubicin (DOX) | < 1 | Synergy |

Data adapted from a study on osteosarcoma cells, demonstrating the synergistic potential of combining Hedgehog pathway inhibitors with standard chemotherapy.[4]

Mandatory Visualizations

Caption: The Hedgehog Signaling Pathway and the Mechanism of Action of PF-5274857.

Caption: General experimental workflow for assessing drug synergy in vitro.

Caption: Rationale for combining PF-5274857 with another anti-cancer drug.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of PF-5274857 alone and in combination with another anti-cancer drug.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

PF-5274857

-

Partner anti-cancer drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment:

-

Single Agent: Prepare serial dilutions of PF-5274857 and the partner drug in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Combination: Prepare serial dilutions of the drug combination at a fixed ratio (e.g., based on the IC50 ratio of the individual drugs). Add 100 µL of the combination dilutions to the wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination using a dose-response curve fitting software.

Protocol 2: Synergy Analysis (Chou-Talalay Method)

This protocol describes how to analyze the data from the cell viability assay to determine the nature of the drug interaction.

Procedure:

-

Data Input: Use the dose-response data from the single agent and combination treatments.

-

Software Analysis: Utilize a software program like CompuSyn or similar to perform the Chou-Talalay analysis.

-

Combination Index (CI) Calculation: The software will calculate the CI values for different effect levels (e.g., 50%, 75%, and 90% inhibition).

-

Interpretation:

-

CI < 0.9: Synergy

-

CI 0.9 - 1.1: Additive effect

-

CI > 1.1: Antagonism

-

-

Isobologram Generation: The software can also generate isobolograms, which provide a graphical representation of the synergy, additivity, or antagonism.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by PF-5274857 and its combination with another drug.

Materials:

-

6-well plates

-

PF-5274857 and partner drug

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs (single and combination) at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the in vitro investigation of PF-5274857 in combination with other anti-cancer drugs. By systematically evaluating cell viability, synergy, and apoptosis, researchers can identify promising drug combinations that may lead to more effective cancer therapies. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. It is crucial to adapt these protocols to the specific cell lines and partner drugs being investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]

- 4. Combination of Hedgehog inhibitors and standard anticancer agents synergistically prevent osteosarcoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study | MDPI [mdpi.com]

Application Notes: Detecting Hedgehog Pathway Inhibition by PF-5274857 Using Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch1). This binding relieves the inhibition of Ptch1 on the G-protein coupled receptor Smoothened (Smo).[4][5][6] Activated Smo then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which regulate the expression of Hh target genes.[6][7]

PF-5274857 is a potent and selective antagonist of Smoothened.[8][9] By binding to Smo, PF-5274857 blocks its activity, thereby inhibiting the entire downstream signaling cascade.[8] A key downstream effector and a reliable marker of Hh pathway activation is the transcription factor Gli1.[8] Therefore, inhibition of the Hedgehog pathway by PF-5274857 can be effectively monitored by assessing the expression levels of key pathway components, particularly the reduction of nuclear Gli1, using immunohistochemistry (IHC). This document provides a detailed protocol for the immunohistochemical detection of Hedgehog pathway inhibition by PF-5274857 in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Principle of the Assay

This protocol utilizes immunohistochemistry to visualize the protein expression and subcellular localization of key Hedgehog pathway components (Shh, Ptch1, and Gli1) in tissue sections. By comparing tissue samples from subjects treated with PF-5274857 to untreated or vehicle-treated controls, a quantitative or semi-quantitative assessment of pathway inhibition can be made. A significant reduction in the expression of Gli1 in the PF-5274857-treated group would indicate effective inhibition of the Hedgehog signaling pathway.

Hedgehog Signaling Pathway and Inhibition by PF-5274857

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.

Experimental Workflow

Caption: Overview of the immunohistochemistry experimental workflow.

Detailed Immunohistochemistry Protocol

This protocol is optimized for FFPE tissues.

Reagents and Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

Wash Buffer (e.g., TBS-T: 1X TBS with 0.1% Tween-20)

-

3% Hydrogen Peroxide

-

Blocking Solution (e.g., 5% normal goat serum in TBS)

-

Primary Antibodies:

-

Rabbit anti-Gli1

-

Rabbit anti-Shh

-

Rabbit anti-Ptch1

-

-

Biotinylated Goat anti-Rabbit secondary antibody

-

Streptavidin-HRP reagent

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Control slides (positive and negative tissue controls)

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes). c. Rinse slides in deionized water.

-

Antigen Retrieval: a. Pre-heat 10 mM sodium citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.[10] b. Immerse slides in the hot citrate buffer and maintain at a sub-boiling temperature for 10-20 minutes. c. Allow slides to cool on the benchtop for 30 minutes.[10] d. Rinse sections in wash buffer for 5 minutes.

-

Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. b. Rinse sections with wash buffer.

-

Blocking: a. Incubate each section with 100-400 µl of blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: a. Dilute the primary antibodies (anti-Gli1, anti-Shh, anti-Ptch1) in blocking solution according to manufacturer's recommendations (typical starting dilutions: 1:50 - 1:200). b. Remove the blocking solution and apply the diluted primary antibody to the sections. c. Incubate overnight at 4°C in a humidified chamber.[10]

-

Secondary Antibody Incubation: a. Remove the primary antibody solution and wash sections in wash buffer three times for 5 minutes each. b. Apply biotinylated secondary antibody and incubate for 30 minutes at room temperature.[10]

-

Detection: a. Wash sections in wash buffer three times for 5 minutes each. b. Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[10] c. Wash sections in wash buffer three times for 5 minutes each. d. Apply DAB substrate and monitor for color development (typically 1-10 minutes). e. Immerse slides in deionized water to stop the reaction.[10]

-

Counterstaining: a. Counterstain sections with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.

-

Dehydration and Mounting: a. Dehydrate sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. b. Mount coverslips using a permanent mounting medium.

Data Presentation and Interpretation

The staining intensity and the percentage of positive cells should be evaluated by a qualified pathologist or through image analysis software. A semi-quantitative H-score can be calculated for each slide. The H-score is determined by the formula:

H-score = Σ (i × Pi)

Where 'i' is the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of stained cells at each intensity.

Expected Outcomes:

Treatment with PF-5274857 is expected to primarily affect the expression and localization of Gli1, a downstream effector of Smo.

| Target Protein | Expected Staining in Control Group | Expected Staining in PF-5274857-Treated Group |

| Shh | Variable, depending on cell type (secreted protein) | No significant change expected |

| Ptch1 | Membrane and/or cytoplasmic staining | No significant change expected |

| Gli1 | Strong nuclear and/or cytoplasmic staining | Significant reduction in nuclear and cytoplasmic staining |

Logical Relationship of Inhibition and IHC Readout

Caption: Logical flow from PF-5274857 administration to the expected IHC outcome.

Controls and Validation

-

Positive Tissue Control: Use a tissue known to express high levels of the target proteins (e.g., certain tumor types like medulloblastoma or basal cell carcinoma).

-

Negative Tissue Control: Use a tissue known to have low or no expression of the target proteins.

-

Negative Reagent Control: Omit the primary antibody from one slide to check for non-specific binding of the secondary antibody.

Troubleshooting

| Issue | Possible Cause | Solution |

| No Staining | Inactive primary antibody | Use a new antibody aliquot; verify antibody concentration |

| Improper antigen retrieval | Optimize antigen retrieval time and temperature | |

| Inactive reagents (secondary Ab, HRP, DAB) | Use fresh reagents | |

| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking agent |

| Primary antibody concentration too high | Titrate the primary antibody to an optimal dilution | |

| Insufficient washing | Increase the number and duration of wash steps | |

| Overstaining | Primary antibody concentration too high | Further dilute the primary antibody |

| Incubation times too long | Optimize incubation times for primary and secondary antibodies | |

| DAB development time too long | Reduce DAB incubation time and monitor closely |

References

- 1. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hedgehog pathway inhibition and the race against tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. resources.novusbio.com [resources.novusbio.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PF-5274857 Hydrochloride Inactivity in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the lack of PF-5274857 hydrochloride activity in cell culture experiments. The following information is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3][4][5] PF-5274857 binds to Smo, preventing its activation and thereby inhibiting the downstream signaling cascade.[1]

Q2: I am not observing any effect of this compound in my cell culture assay. What are the potential reasons?

Several factors could contribute to the apparent lack of activity of this compound in your experiments. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Potential reasons include:

-

Compound Instability or Degradation: The compound may not be stable in your cell culture medium at 37°C over the duration of your experiment.

-

Compound Precipitation: The concentration of this compound used may exceed its solubility in the cell culture medium, leading to precipitation.

-

Adsorption to Labware: The compound may adsorb to the surface of plasticware, such as flasks, plates, and pipette tips, reducing its effective concentration in the medium.